5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione
Overview
Description
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C11H16O2 It is known for its unique structure, which includes a dioxane ring with two methyl groups and a propan-2-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with acetone under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetone to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylidene group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This reactivity can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione.
2-Isopropylidene-5,5-dimethylcyclohexane-1,3-dione: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its dioxane ring structure and the presence of both methyl and propan-2-ylidene groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5,5-dimethyl-2-propan-2-ylidene-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5(2)6-12-7(10)9(3,4)8(11)13-6/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVHGCGCZPYDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1OC(=O)C(C(=O)O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338681 | |
Record name | 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4858-67-7 | |
Record name | 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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